THPP-1
Overview
Description
THPP-1 is a potent and orally bioavailable phosphodiesterase 10A (PDE10A) inhibitor, with Ki values of 1 nM and 1.3 nM for human and rat PDE10A, respectively . It has excellent pharmacokinetic properties in preclinical species . It’s also used as a reducing agent for the reductive cleavage of disulfide bonds in small molecules in both aqueous–organic media .
Molecular Structure Analysis
The chemical formula of THPP-1 is C23H21ClN6O3 . Its exact mass is 464.14 and its molecular weight is 464.910 . The elemental analysis shows that it contains Carbon (59.42%), Hydrogen (4.55%), Chlorine (7.63%), Nitrogen (18.08%), and Oxygen (10.32%) .
Scientific Research Applications
Photodynamic Therapy and Imaging
- Photodynamic Activity and Imaging Applications : A novel water-soluble porphyrin THPP and its derivative, Zn-THPP, exhibit high photodynamic activity in vitro, superior to the FDA-approved Photofrin. THPP induces apoptotic cell death through reactive oxygen species and is effective in photodynamic therapy. Additionally, THPP demonstrates rapid cellular uptake and nuclear localization, making it suitable for live cell near-infrared (NIR) nucleus imaging (Karunakaran et al., 2013).
Spectroscopic Characterization for Photodynamic Therapy (PDT)
- Spectroscopic Properties in PDT : Meso-Tetrakis (4-hydroxylphenyl) porphyrin (THPP) has been studied for its spectroscopic properties in various supramolecular systems. Its interaction with β-cyclodextrin derivatives significantly enhances fluorescence, beneficial for photodynamic therapy applications. The study highlights THPP's potential in pharmacokinetics and biodistribution studies (Guo et al., 2005).
Pyrotechnic Combustion in Aerospace Propulsion
- Role in Pyrotechnic Combustion : Titanium hydride potassium perchlorate (THPP) is a key component in pyrotechnic initiators, particularly in aerospace propulsion. Research has focused on understanding the effects of hygrothermal aging on THPP's combustion properties, which are critical for the performance and safety of pyrotechnic systems (Oh et al., 2018).
Cellular Uptake and Localization Studies
- Subcellular Localization in Cells : The uptake and localization of THPP were studied using fluorescence digital imaging microscopy. THPP was observed to be internalized slowly and exhibited a particulate distribution in the cytoplasm of human dermal fibroblasts. This contrasts with rapid uptake and nuclear localization of other porphyrins, providing insights into the behavior of THPP in cellular environments (Georgiou et al., 1994).
Thermal Degradation in Pyrotechnics
- Thermal Degradation Analysis : The thermal degradation of aged THPP in pyrotechnic compositions was investigated, focusing on the impact of aging on its performance. The study employed thermal analysis techniques to understand the activation energy and degradation characteristics of THPP, relevant for its use in pyrotechnic applications (Sorensen et al., 2006).
Photodynamic Therapy with Mitochondria Targeting
- Mitochondria-Targeted Photodynamic Therapy : Research has explored using THPP for mitochondria-targeted photodynamic therapy. The study developed a method for water-solubilization and thermal stimuli-triggered release of THPP using thermoresponsive hydroxypropyl cellulose. This approach enhances THPP's potential as an effective treatment strategy in cancer therapy (Kawasaki et al., 2021).
Safety And Hazards
Future Directions
Research suggests that PDE10A inhibition, such as with THPP-1, produces antipsychotic-like effects in higher species . Combination therapy with PDE10A inhibitors may produce more robust efficacy compared to monotherapies . These findings may carry implications for the manner in which clinical testing of PDE10A inhibitors is conducted .
properties
IUPAC Name |
[2-(6-chloropyridin-3-yl)-4-(2-methoxyethoxy)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]-imidazo[1,5-a]pyridin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O3/c1-32-10-11-33-22-16-13-29(23(31)20-18-4-2-3-8-30(18)14-26-20)9-7-17(16)27-21(28-22)15-5-6-19(24)25-12-15/h2-6,8,12,14H,7,9-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHLOPKIPKTRSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC(=NC2=C1CN(CC2)C(=O)C3=C4C=CC=CN4C=N3)C5=CN=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(6-chloropyridin-3-yl)-4-(2-methoxyethoxy)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]-imidazo[1,5-a]pyridin-1-ylmethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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